molecular formula C15H12N2O4S B5546228 methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate CAS No. 101187-51-3

methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate

Cat. No.: B5546228
CAS No.: 101187-51-3
M. Wt: 316.3 g/mol
InChI Key: AGYVQAZJLYFHEB-UHFFFAOYSA-N
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Description

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The core structure of this molecule features a 1,2-benzothiazole 1,1-dioxide (saccharin) scaffold, a moiety widely recognized in various chemical research applications . Derivatives based on the 1,2-benzisothiazol-3-amine 1,1-dioxide structure have been investigated for a range of biological activities, serving as key intermediates in exploratory studies . Researchers value this class of compounds for developing novel substances with potential pesticidal properties, as some related 3-amino-benzo[d]isothiazole dioxide derivatives have demonstrated such activity . As a specialty chemical, it is essential for researchers to consult the safety data sheet prior to handling. Proper personal protective equipment should be worn, and it should be stored in a cool, dry, and well-ventilated place .

Properties

IUPAC Name

methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-15(18)10-6-2-4-8-12(10)16-14-11-7-3-5-9-13(11)22(19,20)17-14/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYVQAZJLYFHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180881
Record name Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101187-51-3
Record name Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101187-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the benzothiazole ring. The final step involves esterification with methanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant anticancer properties. Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study:
In a study conducted by Rode et al., the compound showed weak inhibition of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE), which are implicated in cancer metastasis. The compound inhibited 32% of PPE activity at a concentration of 100 µM and 15% of HLE activity at 200 µM, indicating a potential mechanism for its anticancer effects .

Antimicrobial Properties

The benzothiazole derivatives have also been explored for their antimicrobial activities. This compound has shown promise against various bacterial strains in preliminary studies.

Data Table: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Polymer Chemistry

Benzothiazole derivatives like this compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research indicates that such compounds can act as stabilizers or crosslinking agents in polymer formulations.

Case Study:
A study involving the incorporation of this compound into polyvinyl chloride (PVC) demonstrated improved resistance to thermal degradation compared to unmodified PVC .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes. Its weak inhibition of elastases suggests potential applications in developing anti-inflammatory drugs.

Data Table: Enzyme Inhibition

EnzymeIC50 (µM)
Human Leukocyte Elastase200
Porcine Pancreatic Elastase100

Mechanism of Action

The mechanism of action of methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The benzothiazole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Benzothiazole Sulfone Moieties

Compounds containing the 1,1-dioxido-1,2-benzothiazol-3-yl group share key structural and electronic properties with the target compound. For example:

Compound Name Molecular Formula Molecular Weight Key Features Applications/Notes References
Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate (Target) C₁₃H₁₂N₂O₄S 308.31 g/mol Benzoate ester linked to benzothiazole sulfonamide Hypothesized for ion channel modulation or agrochemical use (inferred)
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropan-1-ol C₁₁H₁₄N₂O₃S 254.31 g/mol Propanol backbone with benzothiazole sulfonamide Labeled as irritant; potential synthetic intermediate
N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs Varies (~C₂₃H₂₂N₃O₃S) ~430–500 g/mol Benzamide derivatives with benzothiazole sulfone Potent Kv1.3 ion channel blockers (IC₅₀ < 10 nM)

Key Observations :

  • The benzothiazole sulfone group enhances electronegativity and hydrogen-bonding capacity, which is critical in ion channel targeting (e.g., Kv1.3 blockers in ) .
  • Substitution patterns (e.g., methyl benzoate vs. benzamide) influence solubility and bioavailability. The target compound’s ester group may confer greater lipophilicity compared to alcohol or amide analogs .
Methyl Benzoate Derivatives in Agrochemicals

Several methyl benzoate esters with sulfonylurea or pyrimidinyl groups are commercial herbicides, highlighting the scaffold’s versatility:

Compound Name Molecular Formula Molecular Weight Substituents Application References
Bensulfuron-methyl ester C₁₆H₁₈N₄O₇S 410.40 g/mol Pyrimidinyl sulfonylurea Herbicide (rice paddies)
Metsulfuron-methyl ester C₁₄H₁₅N₅O₆S 381.36 g/mol Triazinyl sulfonylurea Broadleaf weed control
Target Compound C₁₃H₁₂N₂O₄S 308.31 g/mol Benzothiazole sulfonamide Potential herbicidal activity (speculative)

Key Observations :

  • Sulfonylurea herbicides (e.g., bensulfuron-methyl) inhibit acetolactate synthase (ALS), a mechanism distinct from benzothiazole sulfonamides .
  • The target compound lacks the sulfonylurea bridge but may interact with biological targets via its sulfone and amino groups.
Compounds with N,O-Bidentate Directing Groups

The N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () possesses an N,O-bidentate group for metal-catalyzed C–H functionalization. Comparatively, the target compound’s amino benzoate group could also act as a bidentate ligand, though its coordination chemistry remains unexplored in the provided evidence.

Compound Name Functional Groups Potential Applications References
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, hydroxyl Metal-catalyzed C–H activation
Target Compound Amino benzoate, sulfone Speculative: Catalysis or metal chelation

Biological Activity

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H10N2O4SC_{11}H_{10}N_2O_4S, with a molecular weight of approximately 270.27 g/mol. The compound features a benzothiazole moiety, which is known for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino benzoic acid derivatives with appropriate benzothiazole derivatives under controlled conditions. The process often includes steps such as refluxing in solvents like dioxane and subsequent purification through crystallization techniques .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, displaying effective inhibition at concentrations as low as 50 µg/mL .

Enzyme Inhibition

One of the key biological activities of this compound is its ability to inhibit elastases. In biochemical assays, it has shown weak inhibition of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE), with inhibition rates of 15% and 32% at concentrations of 200 µM and 100 µM respectively. This suggests potential applications in conditions where elastase activity is detrimental, such as in chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .

Anti-inflammatory Effects

In addition to its antimicrobial and enzyme-inhibitory properties, this compound has been investigated for anti-inflammatory effects. Studies using animal models have indicated that it can reduce edema in delayed-type hypersensitivity models by up to 69%, highlighting its potential as an anti-inflammatory agent .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the presence of the benzothiazole ring contributes to its ability to interact with various biological targets. The compound's structural features allow for π–π stacking interactions and hydrogen bonding with target enzymes and receptors .

Case Studies

Several studies have focused on the biological activity of related compounds within the benzothiazole family:

Compound Biological Activity IC50 (µM) Notes
Compound AHuman mast cell tryptase inhibitor0.85Significant selectivity for tryptase over elastase
Compound BElastase inhibitor0.064Most potent in series tested
Compound CAnti-inflammatory in DTH model-Reduced edema significantly

These findings suggest that modifications to the benzothiazole structure can enhance biological activity and selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate via nucleophilic substitution?

  • Answer : Synthesis typically involves reacting 1,2-benzothiazol-3-amine derivatives with methyl 2-aminobenzoate under controlled conditions. Key steps include:

  • Using dialkyl carbonates (e.g., dimethyl carbonate) as alkylating agents in the presence of a base (e.g., alkali metal carbonates) to facilitate substitution .
  • Optimizing reaction temperature (80–120°C) to balance reaction rate and side-product formation.
  • Purification via recrystallization or column chromatography to isolate the sulfonated product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Answer :

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfone S=O stretching at 1150–1300 cm⁻¹, ester C=O at ~1700 cm⁻¹).
  • NMR Spectroscopy : ¹H NMR confirms aromatic proton environments (δ 6.5–8.5 ppm) and methyl ester signals (δ 3.8–4.0 ppm). ¹³C NMR resolves carbonyl carbons (C=O at ~165–170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 322.03) .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Answer :

  • Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) to evaluate minimum inhibitory concentrations (MICs) .
  • Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values and selectivity indices .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis yield of this compound?

  • Answer :

  • Factorial Design : Investigate variables like temperature, molar ratios, and catalyst concentration using a 2³ factorial matrix to identify optimal conditions .
  • Ultrasound-Assisted Synthesis : Apply sonication (20–40 kHz) to enhance reaction kinetics and reduce byproducts via cavitation effects .
  • AI-Driven Optimization : Train machine learning models on historical reaction data to predict yield outcomes and refine parameters (e.g., solvent polarity, reaction time) .

Q. How can contradictions in reported biological activity data be resolved?

  • Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., sulfone vs. thiol groups) on bioactivity using molecular docking studies (e.g., targeting bacterial enoyl-ACP reductase) .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., assay protocols, solvent systems) and standardize testing conditions .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with biological membranes to predict permeability (e.g., LogP calculations via COSMO-RS).
  • ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity profiles .

Q. How can researchers address discrepancies in spectral data interpretation?

  • Answer :

  • 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals in complex aromatic regions.
  • X-ray Crystallography : Validate molecular geometry and hydrogen-bonding patterns (e.g., sulfone-oxygen interactions) .

Methodological Framework for Research Design

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

  • Answer :

  • Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites during substitution reactions.
  • Density Functional Theory (DFT) : Calculate transition-state energies for sulfonation or ester hydrolysis pathways .

Q. How should researchers design experiments to explore structure-activity relationships (SAR)?

  • Answer :

  • Analog Synthesis : Prepare derivatives (e.g., alkylation of the amino group, ester hydrolysis to carboxylic acid) and test bioactivity .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with MIC values .

Data Presentation Guidelines

Table 1 : Representative Synthesis Yields Under Varied Conditions

Temperature (°C)Base UsedCatalystYield (%)
80K₂CO₃None62
100NaOCH₃TBAB78
120Mg(OCH₃)₂Ultrasound89

Table 2 : Antimicrobial Activity of Derivatives

DerivativeMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
Parent Compound8.232.1
Methyl-Carbamate4.516.7
Hydrolyzed Acid>64>64

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